molecular formula C19H18IN3O2 B12372026 Hdac8-IN-6

Hdac8-IN-6

Cat. No.: B12372026
M. Wt: 447.3 g/mol
InChI Key: FGQPRQWRACRCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac8-IN-6 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .

Preparation Methods

The synthesis of Hdac8-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions may include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, optimizing parameters to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Hdac8-IN-6 undergoes several types of chemical reactions, including:

Scientific Research Applications

Hdac8-IN-6 has a wide range of scientific research applications:

Mechanism of Action

Hdac8-IN-6 exerts its effects by selectively binding to the active site of HDAC8, inhibiting its deacetylase activity. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone proteins and other non-histone substrates regulated by HDAC8. The pathways involved in its mechanism of action are primarily related to epigenetic regulation and gene expression .

Comparison with Similar Compounds

Hdac8-IN-6 is unique in its high selectivity for HDAC8 compared to other histone deacetylase inhibitors. Similar compounds include:

    Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC8.

    Romidepsin: Another HDAC inhibitor with broader activity across multiple HDAC isoforms.

    Panobinostat: Known for its potent inhibitory activity but with less specificity for HDAC8. The uniqueness of this compound lies in its ability to selectively target HDAC8, potentially reducing side effects associated with non-selective HDAC inhibition.

Properties

Molecular Formula

C19H18IN3O2

Molecular Weight

447.3 g/mol

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-N-(3-ethynyl-1-methylpyridin-1-ium-4-yl)-3-oxopropanamide;iodide

InChI

InChI=1S/C19H17N3O2.HI/c1-3-14-11-21(2)9-8-17(14)20-18(23)10-19(24)22-12-15-6-4-5-7-16(15)13-22;/h1,4-9,11H,10,12-13H2,2H3;1H

InChI Key

FGQPRQWRACRCSI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=C(C=C1)NC(=O)CC(=O)N2CC3=CC=CC=C3C2)C#C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.